3-Pyridinamine, 2-iodo-4-methyl-

Purity Quality Control Reproducibility

3-Pyridinamine, 2-iodo-4-methyl- (CAS 639807-19-5; IUPAC: 2-iodo-4-methylpyridin-3-amine) is a halogenated aminopyridine building block (C₆H₇IN₂, MW 234.04 g/mol) featuring an iodine atom at the 2-position, a methyl group at the 4-position, and a primary amine at the 3-position of the pyridine ring. The iodine substituent serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling C–C and C–N bond formation at the 2-position, while the 3-amino group can be further functionalized or participate in heterocycle annulation.

Molecular Formula C6H7IN2
Molecular Weight 234.04 g/mol
CAS No. 639807-19-5
Cat. No. B12333727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinamine, 2-iodo-4-methyl-
CAS639807-19-5
Molecular FormulaC6H7IN2
Molecular Weight234.04 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)I)N
InChIInChI=1S/C6H7IN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3
InChIKeyXUSGWEAONIVAHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





639807-19-5 | 2-Iodo-4-methylpyridin-3-amine Procurement & Differentiation Guide


3-Pyridinamine, 2-iodo-4-methyl- (CAS 639807-19-5; IUPAC: 2-iodo-4-methylpyridin-3-amine) is a halogenated aminopyridine building block (C₆H₇IN₂, MW 234.04 g/mol) featuring an iodine atom at the 2-position, a methyl group at the 4-position, and a primary amine at the 3-position of the pyridine ring [1]. The iodine substituent serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling C–C and C–N bond formation at the 2-position, while the 3-amino group can be further functionalized or participate in heterocycle annulation. This compound is primarily employed as a synthetic intermediate in medicinal chemistry and pharmaceutical research .

Why Generic Interchange of 639807-19-5 with Other Iodo-Methyl-Aminopyridines Is Not Advisable


Within the C₆H₇IN₂ isomer family, the relative positioning of iodine, methyl, and amino groups on the pyridine ring fundamentally dictates the compound's reactivity, steric accessibility, and electronic character. The 2-iodo-3-amino-4-methyl substitution pattern of the target compound creates a distinct ortho-iodo-amine arrangement that determines both the regioselectivity of cross-coupling events and the ability of the adjacent amine to participate in chelation-assisted chemistry or serve as a directing group [1]. Regioisomers such as 3-iodo-4-methylpyridin-2-amine (CAS 1227509-37-6) or 6-iodo-4-methylpyridin-3-amine (CAS 633328-47-9) exhibit different electronic profiles and steric environments, leading to divergent reaction outcomes when deployed in the same synthetic sequence . Consequently, procurement decisions based solely on molecular formula without verifying the exact substitution pattern risk synthetic failure.

Quantitative Differentiation Evidence for 3-Pyridinamine, 2-iodo-4-methyl- (639807-19-5)


Purity Specification: 98% from Leyan vs. 95% Minimum from CymitQuimica

Among commercially available suppliers, Leyan specifies a purity of 98% for this compound (Product No. 2338198) , whereas CymitQuimica lists a minimum purity of 95% . This 3 percentage-point difference in nominal purity may influence reaction stoichiometry accuracy and minimize side-product formation in sensitive catalytic transformations.

Purity Quality Control Reproducibility

Computed Lipophilicity: XLogP3 = 1.2 vs. Chlorinated Analog (6-Cl, XLogP3 ≈ 2.2)

The target compound has a computed XLogP3 of 1.2 [1], indicating moderate lipophilicity. In contrast, the 6-chloro analog (6-chloro-2-iodo-4-methylpyridin-3-amine, CAS 1073182-74-7) has a computed XLogP3 of 2.2 [2], representing a ~0.8 log unit increase. This difference predicts significantly reduced aqueous solubility and altered membrane permeability for the chloro derivative, which can affect both reaction workup and any downstream biological evaluation.

Lipophilicity Drug-likeness Physicochemical properties

Regioisomeric Identity Confirmation: 2-Iodo vs. 3-Iodo Positional Isomer

The target compound bears the iodine atom at the 2-position adjacent to the 3-amino group, as confirmed by the InChI string (InChI=1S/C6H7IN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3) [1]. The regioisomer 3-iodo-4-methylpyridin-2-amine (CAS 1227509-37-6) places iodine at the 3-position and amino at the 2-position. This positional difference fundamentally alters the electronic activation pattern for palladium-catalyzed cross-coupling: 2-halopyridines are generally more reactive toward oxidative addition than 3-halopyridines, conferring a kinetic advantage in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Regiochemistry Cross-coupling Structure verification

Computed Topological Polar Surface Area (TPSA) = 38.9 Ų for CNS Drug-likeness

The target compound has a computed TPSA of 38.9 Ų [1], which falls well below the typical CNS drug-likeness threshold of < 60–90 Ų. For comparison, a methylated derivative (3-iodo-N-methylpyridin-4-amine, CAS 680859-97-6) with identical molecular formula would exhibit a slightly altered TPSA due to N-methylation reducing hydrogen bond donor count from 1 to 0 , potentially further lowering TPSA. The target compound's low TPSA combined with XLogP3 = 1.2 suggests it may serve as a suitable fragment for CNS-targeted library design.

Drug-likeness CNS permeability Physicochemical profiling

Optimal Deployment Scenarios for 3-Pyridinamine, 2-iodo-4-methyl- (639807-19-5)


C2-Selective Suzuki-Miyaura Cross-Coupling for Biaryl Libraries

The 2-iodo substituent provides a reactive handle for Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids, enabling C2-arylation of the pyridine core. Researchers constructing biaryl libraries for kinase inhibitor screening programs, as exemplified in multisubstituted pyridin-3-amine kinase inhibitor studies [1], can deploy this compound as a diversification point. The 2-iodo position is kinetically favored for oxidative addition over the 3-iodo regioisomer (CAS 1227509-37-6), making it the preferred substrate when rapid C2 functionalization is required.

Fragment-Based Lead Optimization for CNS-Targeted Programs

With a computed TPSA of 38.9 Ų and XLogP3 of 1.2 [1], this compound satisfies key physicochemical criteria for CNS drug-likeness. Medicinal chemists can use it as a low-molecular-weight fragment (234.04 g/mol) for structure-based drug design campaigns targeting neurological disorders, confident that its polarity profile falls within the favorable range for blood-brain barrier penetration.

Precursor for 2,3-Fused Heterocycles via Tandem Cross-Coupling / Cyclization

The ortho-iodo-amine arrangement (I at C2, NH₂ at C3) is ideally suited for sequential or one-pot coupling-cyclization sequences. After initial C–C bond formation at C2, the 3-amino group can participate in imine or amide bond formation to construct fused heterocycles such as imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry . The 6-chloro-2-iodo analog (CAS 1073182-74-7) offers an additional reactive site but at the cost of higher lipophilicity (XLogP3 = 2.2), which may complicate downstream purification.

Synthetic Intermediate for N-Alkylated Aminopyridine Derivatives

The primary 3-amino group can undergo selective N-alkylation or N-arylation prior to or after C2 functionalization, enabling orthogonal diversification. In quality-sensitive applications such as pharmaceutical impurity profiling or material science, the 98% purity available from select suppliers minimizes the need for post-functionalization chromatographic purification compared to 95% purity material, thereby improving overall synthetic throughput.

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